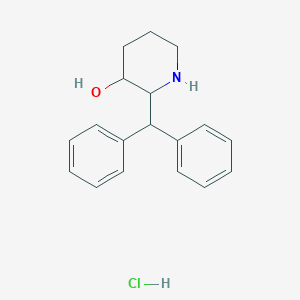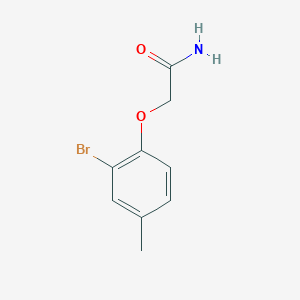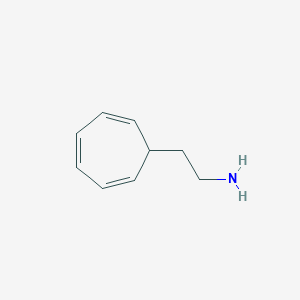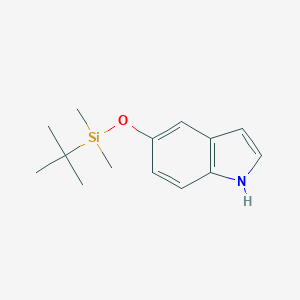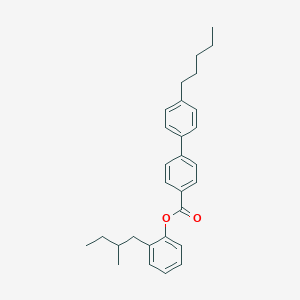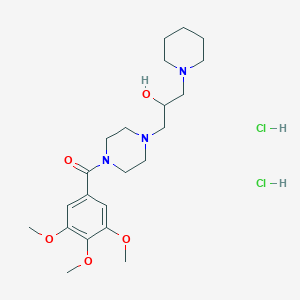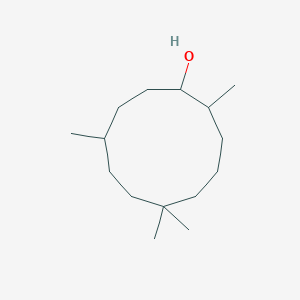
2,6,6,9-Tetramethylcycloundecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6,9-Tetramethylcycloundecan-1-ol is a fragrance ingredient that is commonly used in perfumes, soaps, and other personal care products. It is also known by its trade name, Exaltolide. However, this compound has also gained attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2,6,6,9-Tetramethylcycloundecan-1-ol is not fully understood. However, it is believed to interact with receptors in the olfactory system, which is responsible for the sense of smell. It is also thought to have an effect on the skin barrier, which may contribute to its potential as a drug delivery agent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In a study conducted on rats, it was found to have anti-inflammatory properties. It has also been shown to have antioxidant activity in vitro. Additionally, it has been found to have a positive effect on wound healing in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6,6,9-Tetramethylcycloundecan-1-ol in lab experiments is its availability and relative affordability. It is also relatively stable and easy to handle. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2,6,6,9-Tetramethylcycloundecan-1-ol. One area of interest is its potential as a drug delivery agent, particularly for topical applications. It may also be useful in the development of novel materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and potential physiological effects.
Métodos De Síntesis
The synthesis of 2,6,6,9-Tetramethylcycloundecan-1-ol involves the reaction of cyclododecanone with methyl vinyl ketone in the presence of a catalyst. This process yields a mixture of isomers, which can be separated and purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
2,6,6,9-Tetramethylcycloundecan-1-ol has been studied for its potential applications in various fields of science. In the field of materials science, it has been used as a building block for the synthesis of novel polymers with unique properties. In the field of pharmacology, it has been investigated for its potential as a drug delivery agent due to its ability to penetrate the skin barrier. It has also been studied for its potential use in the development of insect repellents.
Propiedades
Número CAS |
19888-04-1 |
|---|---|
Fórmula molecular |
C15H30O |
Peso molecular |
226.4 g/mol |
Nombre IUPAC |
2,6,6,9-tetramethylcycloundecan-1-ol |
InChI |
InChI=1S/C15H30O/c1-12-7-8-14(16)13(2)6-5-10-15(3,4)11-9-12/h12-14,16H,5-11H2,1-4H3 |
Clave InChI |
ANJNISUYMPXZBS-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(CCCC(CC1)(C)C)C)O |
SMILES canónico |
CC1CCC(C(CCCC(CC1)(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




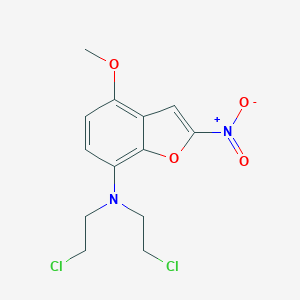

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
